2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol
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Overview
Description
2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenol group attached to a hept-2-yn-1-yl chain, which is further connected to a dibenzylamino group. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol typically involves multiple steps, starting with the preparation of the hept-2-yn-1-yl intermediate. This intermediate is then reacted with dibenzylamine under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alkenes or alkanes.
Substitution: Nitro- or halogen-substituted phenolic compounds.
Scientific Research Applications
2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the dibenzylamino group can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(Dibenzylamino)hept-2-yn-1-yl]benzene
- 2-[1-(Dibenzylamino)hept-2-yn-1-yl]aniline
- 2-[1-(Dibenzylamino)hept-2-yn-1-yl]naphthol
Uniqueness
2-[1-(Dibenzylamino)hept-2-yn-1-yl]phenol stands out due to the presence of the phenol group, which imparts unique chemical reactivity and biological activity
Properties
CAS No. |
664374-24-7 |
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Molecular Formula |
C27H29NO |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[1-(dibenzylamino)hept-2-ynyl]phenol |
InChI |
InChI=1S/C27H29NO/c1-2-3-4-11-19-26(25-18-12-13-20-27(25)29)28(21-23-14-7-5-8-15-23)22-24-16-9-6-10-17-24/h5-10,12-18,20,26,29H,2-4,21-22H2,1H3 |
InChI Key |
LZTDMIWDRDBULQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(C1=CC=CC=C1O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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